Bentonite

Description

Properties

IUPAC Name |

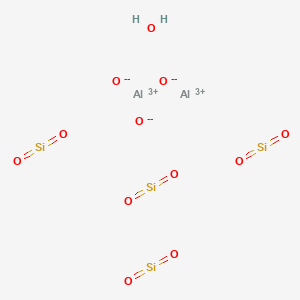

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Montmorillonite can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum and silicon sources are mixed under high temperature and pressure conditions to form montmorillonite. The sol-gel process involves the hydrolysis and condensation of metal alkoxides to produce a gel, which is then dried and calcined to form montmorillonite.

Industrial Production Methods: Industrial production of montmorillonite typically involves mining natural bentonite deposits, followed by purification processes to remove impurities such as quartz, feldspar, and calcite. Physical purification methods include sedimentation, centrifugal separation, and sieving, while chemical purification involves leaching with acids to dissolve unwanted minerals .

Chemical Reactions Analysis

High-Temperature Reactions

Montmorillonite undergoes significant structural transformations at elevated temperatures. Key findings include:

-

Dehydroxylation : An endothermic reaction occurs between and , corresponding to the loss of hydroxyl water. This process is crucial for understanding montmorillonite's thermal stability and structural integrity.

-

Phase Transformations : At temperatures above , the structure of montmorillonite begins to break down, leading to the formation of cristobalite and other phases. Significant changes in X-ray diffraction patterns are observed during these transformations, indicating alterations in crystal structure .

Acid-Base Reactions

Montmorillonite exhibits amphoteric behavior, reacting with both acids and bases:

-

Acidic Conditions : Under acidic conditions, montmorillonite can participate in protonation reactions, where protons from acids interact with surface hydroxyl groups:

This reaction illustrates how montmorillonite can act as a weak acid, facilitating ion exchange processes .

-

Alkaline Conditions : In alkaline environments, montmorillonite reacts with hydroxide ions, consuming them and leading to changes in pH and conductivity of the surrounding solution. The reaction can be summarized as follows:

This demonstrates montmorillonite's role in buffering solutions and its potential applications in soil conditioning .

Catalytic Reactions

Montmorillonite serves as an effective catalyst in various organic synthesis reactions:

-

RNA Oligomerization : Research indicates that montmorillonite can catalyze the formation of RNA oligomers from activated monomers, significantly enhancing the reaction rate compared to hydrolysis without the clay catalyst. The rate constant for oligomer formation is increased by a factor of 100 to 1000 when montmorillonite is present .

-

Organic Synthesis : Montmorillonite has been utilized as a heterogeneous catalyst for various organic reactions, including esterification and alkylation processes. Its catalytic activity is attributed to both Lewis and Brønsted acid sites formed through acid treatment or ion exchange .

Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Montmorillonite | Esterification | 85 | 2 |

| Acid-treated Montmorillonite | Aldol Condensation | 90 | 1 |

| Other Heterogeneous Catalysts | Aldol Condensation | Varies | Varies |

Scientific Research Applications

Montmorillonite is a multifunctional clay mineral and a major component of bentonite, used in various industrial and pharmaceutical fields due to its unique characteristics, including swelling and adsorption . Montmorillonite has a high adsorption capacity, which helps to increase drug entrapment and sustain the release of drugs . In medicine, montmorillonite has found use as an active ingredient due to its swelling, rheological, moisture-retaining, and adsorption characteristics .

Scientific and Research Applications

Montmorillonite's properties make it suitable for a wide array of applications, including:

- Drug Delivery Systems Montmorillonite can be applied to formulate diverse drug delivery systems to control and improve the pharmaceutical properties of drugs, including solubility, dissolution rate, and absorption . It enhances the dissolution rate and bioavailability of hydrophobic drugs .

- Removal of Toxic Substances Montmorillonite has adsorption properties that allow it to remove toxic heavy metals from aqueous solutions, acting as a healing agent . It can adsorb metals such as arsenic, cadmium, lead, manganese, nickel, and chromium .

- Catalysis Montmorillonite clays have been extensively used in catalytic processes, including cracking catalysts and other acid-based catalysts that use acid-treated montmorillonite clays .

- Environmental Applications Montmorillonite can be used to remove arsenic from wastewater . Modified montmorillonite can remove aniline from aqueous solutions, and it can also remove heavy metals like copper, nickel, zinc, and cadmium from water .

Industrial Applications

Montmorillonite is also used across various industries:

- Oil Drilling It is used in the oil drilling industry as a component of drilling mud, making the mud slurry viscous, which helps to keep the drill bit cool and to remove drilled solids .

- Soil Additive Montmorillonite is used as a soil additive to hold soil water in drought-prone soils . It is also utilized in the construction of earthen dams and levees to prevent fluid leakage .

- Construction and Demolition Sodium montmorillonite is used as a major constituent in nonexplosive agents for splitting rock in natural stone quarries and for the demolition of concrete structures where the use of explosive charges is unacceptable .

- Other Uses Montmorillonite-containing this compound is useful as an annular seal or plug for water wells and as a protective liner for landfills. It is also used as an anticaking agent in animal feed, in papermaking to minimize deposit formation, and as a retention and drainage aid component . Sodium montmorillonite is used as the base of some cat litter products, due to its adsorbent and clumping properties .

Montmorillonite Structure and Modification

The structure of montmorillonite can be altered and its properties modified through acid treatment .

- Acid Treatment Effects Treating montmorillonite with nitric acid leads to structural changes, including the leaching of interlayer cations and the increase of amorphous silica content due to partial destruction of the tetrahedral sheet . This treatment can increase the specific surface area and alter the pore size distribution of montmorillonite .

- Surface Area and Porosity Exposure to nitric acid can significantly increase the specific surface area of montmorillonite . The amount of 5–5.5 nm mesopores significantly increases and micropores with an average diameter of 3.5 nm appear which is not observed in natural montmorillonite samples .

Montmorillonite-Based Nanocomposites

Montmorillonite can be modified with other materials to form nanocomposites with enhanced properties .

- POSS-Modified Montmorillonite Montmorillonite can be modified with polyhedral oligomeric silsesquioxane (POSS) to enhance the thermal, mechanical, and electrical properties of unsaturated polyester nanocomposites . The incorporation of POSS-MMT can moderate the shrinkage weight loss during curing and improve the versatility of unsaturated polyester as a high-performance material .

Mechanism of Action

The mechanism of action of montmorillonite involves its ability to adsorb and exchange ions. The layered structure of montmorillonite allows it to intercalate various molecules and ions between its layers, leading to adsorption and ion exchange processes. This property is utilized in applications such as drug delivery, where montmorillonite adsorbs and releases active substances in a controlled manner .

In environmental applications, montmorillonite adsorbs heavy metals and organic pollutants from water, reducing their concentration and preventing environmental contamination. Its high cation exchange capacity also allows it to improve soil fertility by exchanging nutrients with plant roots .

Comparison with Similar Compounds

Comparison with Similar Compounds

Montmorillonite is often compared to other clays and modified composites based on structural, chemical, and functional properties. Below is a detailed analysis:

Structural and Chemical Comparisons

| Property | Montmorillonite | Kaolinite | Illite | Bentonite |

|---|---|---|---|---|

| Layer Type | 2:1 phyllosilicate | 1:1 phyllosilicate | 2:1 non-expanding | Primarily montmorillonite |

| CEC (mmol/100 g) | 80–100 | 3–15 | 10–40 | 80–100 |

| Swelling Capacity | High | None | Low | High |

| Surface Area (m²/g) | ~800 | ~15 | ~30 | ~800 |

| Basal Spacing (Å) | 12–15 (hydrated) | 7.2 | 10 | 12–15 |

| Key Modifications | Organic surfactants, PILCs* | Limited due to low CEC | Acid activation | Similar to montmorillonite |

*PILCs: Pillared interlayered clays .

- Kaolinite: Unlike montmorillonite, kaolinite has a 1:1 non-expanding structure and minimal CEC, limiting its use in ion exchange but making it suitable for ceramics and paper coatings .

- Illite: A non-swelling 2:1 clay with lower CEC and surface area, often used in traditional ceramics rather than advanced adsorption or catalytic applications .

- This compound : Primarily composed of montmorillonite, this compound shares its high CEC and swelling capacity but is distinguished by its natural abundance and purity variations .

Functional Comparisons

Adsorption Efficiency :

- Montmorillonite outperforms kaolinite and illite in adsorbing cationic dyes (e.g., methylene blue) and heavy metals (e.g., Ni²⁺) due to its higher CEC . For example, benzyloctadecyldimethylammonium-modified montmorillonite achieved 95% perchlorate adsorption, surpassing unmodified clays .

- Ti-pillared montmorillonite (Ti-PILC) showed enhanced photocatalytic degradation of pharmaceuticals compared to raw clays, achieving ~90% removal of antibiotics under UV light .

- Catalytic Activity: Montmorillonite K10 exhibits superior catalytic performance in organic synthesis (e.g., benzimidazole derivatives) compared to acid-activated illite or kaolinite, attributed to its acidic sites and layered structure . Hybrid montmorillonite/magnetic composites demonstrated 85% efficiency in dye degradation, outperforming pure magnetic nanoparticles due to synergistic effects .

- Chitosan/montmorillonite nanospheres showed higher biocompatibility and antibiotic retention than chitosan-illite composites .

Modified Montmorillonite vs. Other Engineered Clays

Biological Activity

Montmorillonite (MMT) is a type of clay mineral belonging to the smectite group, known for its unique layered structure and high surface area. This compound has garnered significant interest in the fields of medicine and biotechnology due to its diverse biological activities , particularly its antimicrobial properties , biocompatibility , and potential applications in drug delivery systems.

Structure and Properties

Montmorillonite is characterized by a 2:1 phyllosilicate structure, consisting of two tetrahedral sheets sandwiching an octahedral sheet. The interlayer space can accommodate various cations, which can be exchanged, allowing for modifications that enhance its biological activity. The typical formula for montmorillonite can be represented as:

This structure facilitates the incorporation of metal ions such as silver (Ag), which significantly enhances its antimicrobial properties.

Antimicrobial Activity

Montmorillonite's antimicrobial properties have been extensively studied, particularly when modified with silver nanoparticles (AgNPs). Research indicates that Ag-Montmorillonite exhibits substantial antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Studies and Findings

-

Silver-Modified Montmorillonite :

- A study demonstrated that Ag-MMT/Chitosan colloidal dressings showed an inhibition zone diameter of 19 mm against S. aureus, with an antibacterial rate reaching 99.18% in vitro .

- The release profile of Ag+ from the MMT matrix indicated a rapid initial release followed by a sustained release over time, enhancing its effectiveness as an antibacterial agent .

-

Organo-Montmorillonites :

- Another study explored organo-montmorillonites containing hexadecyltrimethylammonium bromide (HDTMA) and silver ions. The antimicrobial efficacy was found to be dependent on the surfactant loading, with optimal bactericidal properties observed at lower loadings due to stronger interactions within the clay matrix .

- Cobalt-Exchanged Montmorillonite :

Biocompatibility

Montmorillonite is not only effective against bacteria but also shows promising biocompatibility in various applications:

- Wound Dressings : The Ag-MMT/Chitosan dressing was noted for its good cytocompatibility, indicating it could be used safely in clinical settings for wound healing .

- Cosmetics and Health Applications : Refined montmorillonite has been evaluated for safety in cosmetics and other health-related applications, suggesting a low toxicity profile .

Data Tables

The following table summarizes the antimicrobial efficacy of different montmorillonite formulations against various bacterial strains:

| Montmorillonite Type | Bacterial Strain | Inhibition Zone (mm) | Antibacterial Rate (%) |

|---|---|---|---|

| Ag-MMT/Chitosan | S. aureus | 19 | 99.18 |

| OMMT with HDTMA | E. coli | Varies | Dependent on loading |

| CoMMT | S. aureus | >20 | Not specified |

| CoMMT | E. coli | >20 | Not specified |

Q & A

Basic: What standardized methods are recommended for characterizing montmorillonite's structural and compositional properties?

Methodological Answer:

- XRD (X-ray Diffraction): Analyze basal spacing (d001) to confirm montmorillonite identity and interlayer expansion (e.g., after cation exchange). Use Bragg’s law for crystallinity assessment .

- FTIR (Fourier-Transform Infrared Spectroscopy): Identify functional groups (e.g., Si-O-Si, Al-OH) and monitor surface modifications (e.g., surfactant intercalation). Compare peaks to reference spectra .

- SEM/TEM (Scanning/Transmission Electron Microscopy): Visualize particle morphology and layer dispersion in nanocomposites. Use energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .

- Thermogravimetric Analysis (TGA): Quantify adsorbed water and organic content (e.g., in organo-montmorillonite) by mass loss at specific temperature ranges .

Data Reference: Elemental composition (e.g., Si, Al, Mg ratios) should align with XRF/EDS results, as in Table 1 of .

Basic: How can researchers ensure montmorillonite sample purity and consistency across experiments?

Methodological Answer:

- Source Validation: Obtain material certificates from suppliers (e.g., ≥95% purity, as in ). Cross-check with XRD to detect impurities like quartz or kaolinite.

- Pre-Treatment Protocols: Standardize activation steps (e.g., acid-washing with HCl/H2SO4) to remove carbonates or non-clay minerals .

- Batch Homogenization: Sieve particles (e.g., 100-mesh) and store under controlled humidity to prevent hydration variability .

Basic: What experimental controls are critical when studying montmorillonite’s adsorption capacity?

Methodological Answer:

- Blank Controls: Run parallel tests without montmorillonite to account for solute adsorption onto container surfaces.

- pH Buffering: Maintain neutral pH (unless studying pH-dependent effects) using buffers, as adsorption efficiency varies with protonation (e.g., pyridine adsorption peaks at pH 7 ).

- Isotherm Models: Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models. Advanced studies may use Fowler-Guggenheim to account for lateral interactions .

Advanced: How to resolve contradictions in montmorillonite’s adsorption efficiency across studies (e.g., activation methods)?

Methodological Answer:

- Systematic Variable Isolation: Compare activation agents (HCl vs. H2SO4) while keeping concentration, temperature, and contact time constant. For example, H2SO4 increases Brønsted acidity, enhancing pyridine adsorption .

- Surface Characterization Post-Adsorption: Use zeta potential analysis to correlate surface charge changes with adsorption mechanisms (e.g., electrostatic vs. ligand exchange) .

- Replicate Under Controlled Conditions: Share raw datasets (e.g., adsorption isotherms) to enable cross-study meta-analysis .

Advanced: What computational approaches complement experimental studies of montmorillonite’s interaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Simulate adsorption energies and electron density differences (e.g., acrylamide binding to montmorillonite layers) .

- Molecular Dynamics (MD): Model interlayer cation migration or polymer intercalation kinetics (e.g., in polyamide nanocomposites ).

- Validation: Cross-check simulation results with experimental FTIR/XRD data to confirm predicted bond formations .

Advanced: How to design experiments investigating montmorillonite’s role in polymer nanocomposite dispersion?

Methodological Answer:

- Melt Blending Optimization: Adjust screw speed and temperature to prevent clay degradation. Use torque rheometry to monitor polymer-clay compatibility .

- Dispersion Metrics: Quantify exfoliation via TEM layer spacing measurements and XRD peak broadening. Correlate with mechanical testing (e.g., tensile strength) .

- Environmental Stability Tests: Expose composites to UV/thermal cycles; track montmorillonite aggregation using SEM .

Basic: What are the best practices for replicating montmorillonite flocculation studies?

Methodological Answer:

- Flocculant Selection: Use nonionic polyacrylamide (NPAM) at varying molecular weights. Monitor dosage effects via turbidity reduction assays .

- In Situ Observation: Employ metallographic microscopy to track floc size distribution over time. Validate with SEM for fractal structure analysis .

- Shear Rate Control: Standardize stirring speeds to ensure reproducible hydrodynamic conditions .

Advanced: How to address discrepancies in montmorillonite’s catalytic activity reported in environmental remediation studies?

Methodological Answer:

- Surface Acidity Quantification: Use NH3-TPD (Temperature-Programmed Desorption) to compare Brønsted/Lewis acid sites across samples.

- Reaction Pathway Isolation: Conduct scavenger tests (e.g., tert-butanol for hydroxyl radicals) to identify dominant mechanisms (e.g., adsorption vs. redox) .

- Long-Term Stability Tests: Monitor catalyst deactivation over multiple cycles; characterize spent samples with XRD/FTIR for structural changes.

Basic: What ethical and reporting standards apply to montmorillonite research involving biological systems?

Methodological Answer:

- Institutional Approval: Secure ethics clearance for in vivo studies (e.g., dietary montmorillonite in animal models ).

- Data Transparency: Share raw datasets (e.g., hematological parameters) in supplementary materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Conflict Declaration: Disclose funding sources and material supplier relationships (e.g., Sanding Technology Co. in ) .

Advanced: How to optimize montmorillonite-based microcapsules for controlled drug release?

Methodological Answer:

- Hybrid Fabrication: Combine alginate with organo-montmorillonite (e.g., CPC-Mnt) to enhance hydrophobicity for insoluble compounds like quercetin .

- Release Kinetics Modeling: Fit drug release data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models.

- Mechanical Integrity Tests: Use AFM (Atomic Force Microscopy) to assess microcapsule durability under physiological conditions .

Key Considerations for Rigorous Research Design:

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework: Define Population (e.g., montmorillonite type), Intervention (e.g., acid activation), Comparison (e.g., untreated clay), Outcome (e.g., adsorption capacity) .

- Data Reproducibility: Archive experimental protocols (e.g., XRD settings, NPAM concentrations) in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.